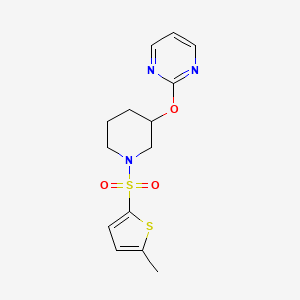
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C mutation. KRAS G12C mutation is a common mutation found in several types of cancer, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. MRTX849 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrimidine Derivatives Synthesis : Pyrimidine derivatives, including those related to the mentioned compound, have been synthesized through various chemical reactions. These compounds exhibit a range of activities, including antibacterial properties. The synthesis often involves reactions with piperazine or morpholine and explores structure-activity relationships to enhance their effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975). Another study highlights the synthesis of a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety, demonstrating the diverse synthetic routes and potential for modification (Chen et al., 2014).
Molecular Dynamics and Quantum Chemical Studies : The corrosion inhibition properties of piperidine derivatives on iron have been investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and potential applications of such compounds in protecting metals from corrosion (Kaya et al., 2016).
Biological and Pharmacological Applications
Antimicrobial Activity : Synthesis routes have been developed for pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties. Some of these compounds show promising antimicrobial activity, indicating their potential in the development of new antibacterial agents (Ammar et al., 2004).
Receptor Antagonist Studies : Research into pyrimidine-based CCK(1) receptor antagonists explores the structure-activity relationships of these compounds. The central 1,3-dioxoperhydropyrido[1,2-c]pyrimidine scaffold's modifications reveal critical insights into pharmacophore definition for potent and selective receptor antagonism (Bartolomé-Nebreda et al., 2001).
Microwave-Assisted Synthesis : The efficiency of microwave-assisted synthesis for 2-amino-4-arylpyrimidine derivatives demonstrates advancements in chemical synthesis techniques, offering rapid and efficient methods for creating a variety of 2-substituted pyrimidines. These methods have broad applications in medicinal chemistry and drug development (Matloobi & Kappe, 2007).
Propriétés
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-11-5-6-13(21-11)22(18,19)17-9-2-4-12(10-17)20-14-15-7-3-8-16-14/h3,5-8,12H,2,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXQOHFGTNMPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Prop-2-ynylpiperazin-1-yl)sulfonylphenyl]-1,2-oxazole](/img/structure/B2617687.png)
![5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2617689.png)

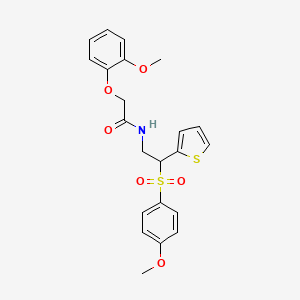
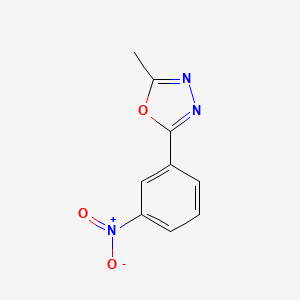

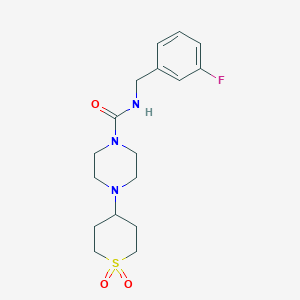
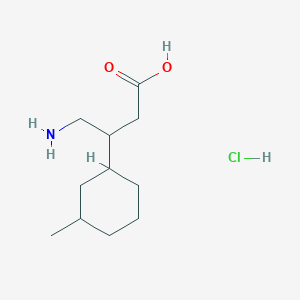
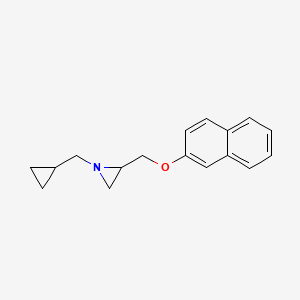
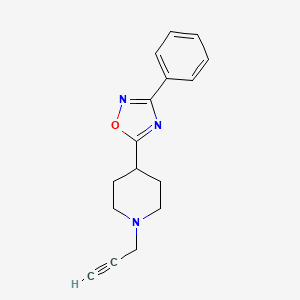

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)
![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)